molecular formula C15H18N4O2S B2369973 (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 2034502-01-5

(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2369973
CAS No.: 2034502-01-5
M. Wt: 318.4
InChI Key: YZONXJYWFYECMW-UHFFFAOYSA-N
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Description

(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic organic compound that features a combination of pyridazine, piperidine, and thiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyridazine Moiety: Starting with a methyl-substituted pyridazine, the compound can be synthesized through nitration, reduction, and subsequent functional group modifications.

    Piperidine Attachment: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Thiazole Incorporation: The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones.

    Final Coupling: The final step involves coupling the pyridazine-piperidine intermediate with the thiazole derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.

    Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.

    Safety and Environmental Considerations: Ensuring that the process adheres to safety regulations and minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or piperidine moieties.

    Reduction: Reduction reactions could be used to modify the functional groups on the pyridazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to heteroatoms.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂, or m-CPBA.

    Reducing Agents: LiAlH₄, NaBH₄, or catalytic hydrogenation.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of heterocyclic rings.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible applications in treating diseases due to its biological activity.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals or pesticides.

Mechanism of Action

The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone would depend on its specific biological target. Generally, such compounds may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone: Unique due to its specific combination of heterocyclic rings.

    Other Pyridazine Derivatives: Compounds with similar pyridazine structures but different substituents.

    Piperidine-Thiazole Compounds: Similar compounds with variations in the piperidine or thiazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-5-6-14(18-17-10)21-12-4-3-7-19(8-12)15(20)13-9-22-11(2)16-13/h5-6,9,12H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZONXJYWFYECMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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